
5-Bromo-4-hydroxy-8-methoxy-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 4th position, a methoxy group at the 8th position, and a cyano group at the 3rd position. The unique substitution pattern on the quinoline ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 5th position of the quinoline ring.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
Methoxylation: Introduction of a methoxy group at the 8th position.
Cyanation: Introduction of a cyano group at the 3rd position.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Hydroxylation may involve the use of hydroxylating agents such as hydrogen peroxide or sodium hydroxide. Methoxylation can be carried out using methanol in the presence of a base. Cyanation typically involves the use of cyanide salts.
Industrial Production Methods
Industrial production of 3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-quinolinecarbonitrile, 5-bromo-4-oxo-8-methoxy-.
Reduction: Formation of 3-quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the cyano group can enhance its binding affinity to certain targets, while the bromine and methoxy groups can influence its overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy-
- 3-Quinolinecarbonitrile, 5-fluoro-4-hydroxy-8-methoxy-
- 3-Quinolinecarbonitrile, 5-iodo-4-hydroxy-8-methoxy-
Uniqueness
3-Quinolinecarbonitrile, 5-bromo-4-hydroxy-8-methoxy- is unique due to the specific combination of substituents on the quinoline ring. The bromine atom at the 5th position provides distinct reactivity compared to other halogens, while the hydroxyl and methoxy groups at the 4th and 8th positions, respectively, contribute to its unique chemical and physical properties.
Propiedades
Fórmula molecular |
C11H7BrN2O2 |
|---|---|
Peso molecular |
279.09 g/mol |
Nombre IUPAC |
5-bromo-8-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7BrN2O2/c1-16-8-3-2-7(12)9-10(8)14-5-6(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) |
Clave InChI |
IVSWNIKCMXITTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Br)C(=O)C(=CN2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-5-ethynyl-6-fluorobenzo[d]thiazole](/img/structure/B13937794.png)


![2-(4-(3-(4-(Tert-butoxy)phenyl)-7-methylimidazo[1,2-a]pyridin-6-yl)phenyl)propan-2-ol](/img/structure/B13937813.png)
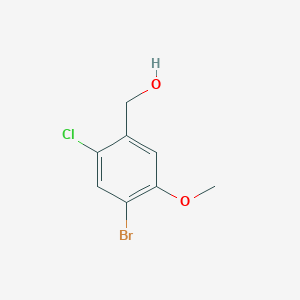
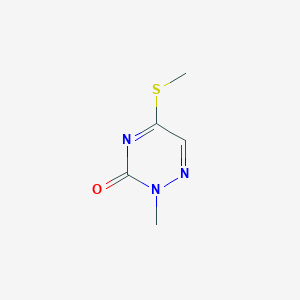
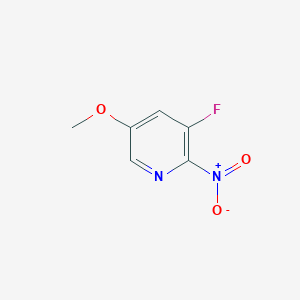
![Pyrazolo[1,5-a]pyrazin-3-ol](/img/structure/B13937839.png)
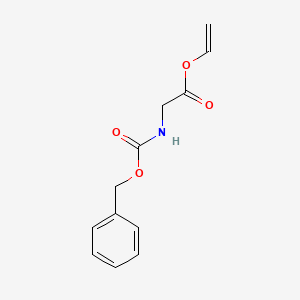

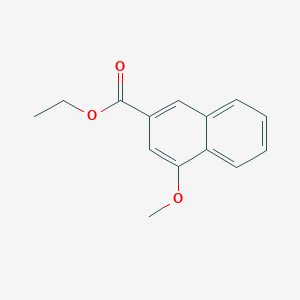
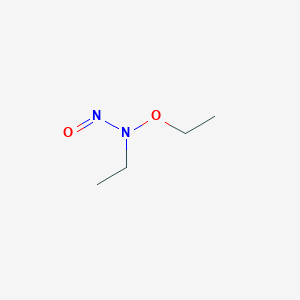
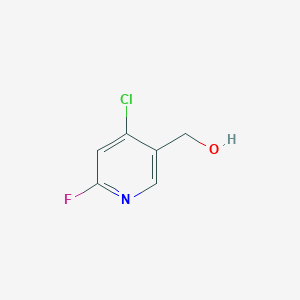
![2-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937882.png)
